1-Propyl-1H-imidazole-2-carbaldehyde
Overview
Description
1-Propyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis :
- A study by Selvanayagam et al. (2010) determined the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, a compound closely related to 1-Propyl-1H-imidazole-2-carbaldehyde. This work, conducted through X-ray crystallography, helps in understanding the molecular configuration and properties of similar compounds (Selvanayagam, S., Sridhar, B., Ravikumar, K., Kathiravan, S., & Raghunathan, R., 2010).
Synthesis and Characterization :
- Orhan et al. (2019) synthesized and characterized new derivatives of 4-methyl-5-imidazole carbaldehyde, demonstrating the potential for creating biologically active molecules from imidazole-based compounds (Orhan, E., Kose, M., Alkan, D., & Öztürk, L., 2019).
Synthesis of Alkaloids :
- A novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives was achieved by Ando and Terashima (2010). These derivatives were used as building blocks for synthesizing various 2-aminoimidazole alkaloids, indicating the importance of imidazole derivatives in alkaloid synthesis (Ando, N. & Terashima, S., 2010).
Oxidative Coupling Reaction :
- Li et al. (2015) developed a copper-catalyzed oxidative coupling reaction for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing a functional group-compatible synthesis method (Li, Y., Fu, Y., Ren, C., Tang, D., Wu, P., Meng, X., & Chen, B., 2015).
Chiral and Achiral Imines and Bisimines Synthesis :
- Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, contributing to the understanding of the chemical behavior and potential applications of these compounds (Pařík, P. & Chlupatý, T., 2014).
Gold-Catalyzed Synthesis :
- The gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives was developed by Li et al. (2012). This process highlights the catalytic applications of gold in synthesizing complex imidazole derivatives (Li, S., Li, Z., Yuan, Y., Peng, D., Li, Y., Zhang, L., & Wu, Y.-m., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Propyl-1H-imidazole-2-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-propylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIFMOLQDBIKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406437 | |
Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161500-05-6 | |
Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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